3-Bromo-4-methyl-1H-pyrazole
Overview
Description
3-Bromo-4-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C4H5BrN2 and its molecular weight is 161 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Functionalization
3-Bromo-4-methyl-1H-pyrazole serves as a valuable starting material in organic synthesis, especially for further functionalization via metalation reactions or transition-metal-catalyzed cross-coupling reactions. The presence of a bromo atom allows for these compounds to be considered as potential precursors for condensed systems involving ring-oxygen atoms, such as condensed furans and pyranes. However, certain reactions may require the modification of hydroxy groups for optimal results (Kleizienė et al., 2009).
Tautomerism Studies
The compound's structure allows for studies of tautomerism in both solid state and solution. Research has shown that the major tautomer present in solution and the solid state for bromo-substituted 1H-pyrazoles is the 3-bromo tautomer. This understanding aids in the comprehension of chemical behavior and reactivity of these compounds (Trofimenko et al., 2007).
Antibacterial and Antifungal Properties
Compounds derived from this compound have been tested for their in vitro antibacterial and antifungal activities. Some derivatives have shown effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as against fungi like Aspergilus flavus and Aspergillus niger. This opens up potential applications in the development of new antimicrobial agents (Pundeer et al., 2013).
Photoreactions in Chemical Compounds
Derivatives of this compound have been studied for their photoreactions. These compounds provide examples of molecules exhibiting multiple types of photoreactions, such as excited-state intramolecular proton transfer and solvent-assisted double-proton transfer. Understanding these photoreactions can be crucial in fields like photochemistry and photophysics (Vetokhina et al., 2012).
Electro-catalyzed Multicomponent Transformations
This compound derivatives can be synthesized using electro-catalyzed multicomponent transformations. Such methods can offer an efficient and environmentally friendly approach for the synthesis of complex organic compounds, contributing to the field of green chemistry (Vafajoo et al., 2015).
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .
Mode of Action
It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions . This suggests that 3-Bromo-4-methyl-1H-pyrazole may interact with its targets, leading to changes in cellular energy metabolism.
Biochemical Pathways
Given its potential inhibitory effects on oxidative phosphorylation, it may impact pathways related to energy production and utilization within the cell .
Pharmacokinetics
Its solubility in methanol suggests that it may have reasonable bioavailability
Result of Action
Based on its potential inhibitory effects on oxidative phosphorylation, it may lead to changes in cellular energy levels and potentially impact various cellular processes .
Safety and Hazards
3-Bromo-4-methyl-1H-pyrazole is associated with several hazard statements, including H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Biochemical Analysis
Biochemical Properties
3-Bromo-4-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . The interaction between this compound and liver alcohol dehydrogenase involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the activity of acetylcholinesterase, an enzyme crucial for nerve signal transmission . By inhibiting acetylcholinesterase, this compound can alter nerve impulses, leading to changes in cellular communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with liver alcohol dehydrogenase involves binding to the enzyme’s active site, resulting in inhibition of its catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, this compound can cause toxic or adverse effects . For example, high doses of the compound have been associated with liver toxicity and other adverse reactions in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and overall effects on the organism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within different tissues can impact its activity and effectiveness. For instance, this compound may accumulate in the liver, where it exerts its inhibitory effects on liver alcohol dehydrogenase.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it interacts with enzymes, transcription factors, or other regulatory proteins to exert its biochemical effects.
Properties
IUPAC Name |
5-bromo-4-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKFLRLLYKEJJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616930 | |
Record name | 5-Bromo-4-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-20-7 | |
Record name | 3-Bromo-4-methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5932-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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